6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE
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Overview
Description
6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE typically involves the reaction of ethyl sulfide with appropriate triazine precursors under controlled conditions. One common method involves the condensation of ethyl sulfide with cyanothioacetamides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl and aryl derivatives.
Scientific Research Applications
6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: These compounds share a similar sulfur-containing heterocyclic structure and exhibit comparable biological activities.
6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These compounds also contain sulfur and nitrogen atoms within their ring structure and are used in similar applications.
Uniqueness
6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
32331-11-6 |
---|---|
Molecular Formula |
C5H7N3OS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10) |
InChI Key |
GOVDUFODILYHMW-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=O)NC1=S |
Isomeric SMILES |
CCSC1=NNC(=O)N=C1S |
Canonical SMILES |
CCSC1=NNC(=O)NC1=S |
Key on ui other cas no. |
32331-11-6 |
Origin of Product |
United States |
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